Molecular structure and weight of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide
Molecular structure and weight of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide
An In-Depth Technical Guide to 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide and Its Isomers in Medicinal Chemistry
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Among its numerous derivatives, aminopyrazoles have garnered significant attention as versatile frameworks for the design of targeted therapeutics.[1] This guide provides a detailed technical overview of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide and its more extensively studied isomer, 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide. We will delve into their molecular structures, physicochemical properties, synthetic methodologies, and burgeoning applications in drug discovery, with a particular focus on kinase inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this important chemical entity.
Introduction: The Significance of the Aminopyrazole Scaffold
The functionalization of the pyrazole ring with amino substituents has proven to be a highly effective strategy in the development of pharmacologically active compounds.[1] These aminopyrazole frameworks are key components in a variety of therapeutic agents, including kinase inhibitors, anticancer, anti-inflammatory, and antibacterial agents.[1] The specific placement of the amino group at the 3, 4, or 5 position of the pyrazole ring significantly influences the molecule's biological activity and interaction with protein targets.[1]
This guide will focus on the isopropyl-substituted aminopyrazole carboxamide series. While the user's query specifies 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide, the available scientific literature more prominently features its isomer, 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide . Given the close structural relationship and the greater availability of data for the latter, this guide will address the properties and synthesis of the 5-amino-4-carboxamide isomer as a representative of this chemical class, which is of high interest in modern medicinal chemistry.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecular architecture and properties of a compound is fundamental to its application in drug design.
Chemical Structure
The molecular structure of 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide consists of a central pyrazole ring substituted with an isopropyl group at the N1 position, an amino group at the C5 position, and a carboxamide group at the C4 position.
Caption: 2D structure of 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide.
Physicochemical Data and Identifiers
The key properties and identifiers for 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for its synthesis and purification.
| Property | Value | Source |
| IUPAC Name | 5-amino-1-propan-2-yl-1H-pyrazole-4-carboxamide | [2] |
| CAS Number | 21254-24-0 | [2] |
| Molecular Formula | C₇H₁₂N₄O | [2] |
| Molecular Weight | 168.20 g/mol | [2] |
| Predicted Boiling Point | 343.0 ± 22.0 °C at 760 mmHg | [2] |
| Predicted Flash Point | 161.2 ± 22.3 °C | [2] |
| Predicted Density | 1.4 ± 0.1 g/cm³ | [2] |
| Predicted LogP | 0.37 | [2] |
Synthesis and Characterization
The synthesis of aminopyrazole carboxamides can be achieved through various routes. A common strategy involves the construction of the pyrazole ring from acyclic precursors followed by functional group interconversion.
General Synthetic Workflow
A representative synthesis for a 5-aminopyrazole-4-carbonitrile, a key intermediate for the carboxamide, involves the cyclization of a dinitrile precursor with a substituted hydrazine. The resulting nitrile can then be hydrolyzed to the desired carboxamide.
Caption: Generalized synthetic workflow for 5-aminopyrazole-4-carboxamides.
Representative Experimental Protocol
The following is a generalized protocol for the synthesis of a 5-amino-1-substituted-pyrazole-4-carbonitrile, a direct precursor to the title compound, based on established methodologies for similar structures.[3]
Step 1: Synthesis of 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
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To a solution of 2-(ethoxymethylene)propanedinitrile in a suitable solvent such as ethanol, add an equimolar amount of isopropylhydrazine.
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Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile.
Step 2: Hydrolysis to 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide
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Suspend the 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile in a mixture of a mineral acid (e.g., sulfuric acid) and water.
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Heat the mixture to reflux for a specified period until the hydrolysis is complete, as monitored by TLC.
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Cool the reaction mixture and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
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Filter the solid, wash with water, and dry to obtain the final product, 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the connectivity of atoms.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H (amine and amide) and C=O (amide).
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide scaffold has emerged as a promising framework for the development of specific kinase inhibitors.
Inhibition of RET Kinase
Activating mutations in the REarranged during Transfection (RET) proto-oncogene are known drivers in several human cancers, including thyroid and lung cancer.[4] Consequently, there is a significant effort to develop potent and selective inhibitors of RET kinase.
Research has identified a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.[4] This compound demonstrated high metabolic stability and potent activity against both wild-type RET and its clinically relevant gatekeeper mutant (V804M).[4] The exceptional kinase selectivity of this molecule highlights the potential of the 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide scaffold as a foundation for developing targeted cancer therapeutics.[4] This substance was shown to effectively suppress the growth of cancer cells transformed with RET mutants while not affecting normal cells.[4]
Future Perspectives
The 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide scaffold represents a promising starting point for the discovery of novel therapeutics. Its demonstrated potential as a selective RET kinase inhibitor opens avenues for the development of targeted treatments for specific cancer patient populations.[4] Further structure-activity relationship (SAR) studies could lead to the identification of even more potent and selective inhibitors of other clinically relevant kinases. The versatility of the aminopyrazole core suggests that derivatives of this compound may also find applications in other therapeutic areas, such as inflammatory diseases and infectious agents.[1][5]
References
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Di Micco, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
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PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]
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CAS Common Chemistry. (n.d.). 4-(2-Ethoxybenzamido)-1-methyl-3-propylpyrazole-5-carboxamide. American Chemical Society. Available at: [Link]
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PharmaCompass. (n.d.). 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Available at: [Link]
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PubMed. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. National Library of Medicine. Available at: [Link]
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NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. National Institute of Standards and Technology. Available at: [Link]
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PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]
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Al-Adiwish, W. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

